molecular formula C28H32O6 B022062 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone CAS No. 659747-28-1

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone

Cat. No. B022062
M. Wt: 464.5 g/mol
InChI Key: HAHRYXGQWSJKPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Xanthones, including 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, can be synthesized through various methods. The synthesis of xanthones typically involves the preparation of 2-hydroxy-2'-methoxybenzophenones under Friedel–Crafts conditions and subsequent base-catalyzed cyclization to eliminate methanol. Acid or base-catalyzed selective demethylations can lead to the efficient synthesis of natural hydroxymethoxyxanthones from polymethoxyxanthones and benzophenones (Quillinan & Scheinmann, 1973).

Molecular Structure Analysis

The molecular structure of xanthones, including the target compound, is characterized by a xanthone core with various substituents. The structure is generally planar, and substituents such as hydroxy groups and prenyl groups are arranged around this core. The specific arrangement and types of substituents have a significant impact on the compound's chemical behavior and biological activity. For instance, studies on tri- and tetra-oxygenated xanthones have shown that phenolic hydroxyls are active groups capable of scavenging radicals (Shi et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of xanthones, including 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, is influenced by the presence of functional groups such as hydroxy and prenyl groups. These groups can participate in various chemical reactions, including Claisen rearrangements and selective demethylations, contributing to the compound's diverse chemical properties. The Claisen rearrangements of hydroxy-prenyloxanthones yield mixtures of dealkenylated xanthones and condensed dihydrofuro-derivatives, showcasing the compound's versatility (Jain & Anand, 1974).

Physical Properties Analysis

The physical properties of xanthones, such as solubility, melting point, and crystallinity, are crucial for their application and study. These properties are significantly affected by the molecular structure, particularly by the number and position of hydroxy and prenyl groups. For example, the crystal structure analysis of certain xanthones has revealed a nearly planar molecular structure with substituents close to the molecule's plane, affecting their physical state and solubility (Shi et al., 2005).

Scientific Research Applications

  • Neurite Outgrowth Enhancement : Prenylated xanthones from Garcinia xanthochymus wood, which include compounds related to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, have been found to significantly enhance nerve growth factor-mediated neurite outgrowth in PC12D cells. This suggests potential applications in neurology and neuropharmacology (Chanmahasathien et al., 2003).

  • Anticancer Activities : Several studies have identified compounds structurally similar to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone in various Garcinia species. These compounds have shown significant cytotoxic activities against different cancer cell lines, including breast, prostate, and lung cancer cells. This highlights their potential as anticancer agents (Xu et al., 2014).

  • Antifungal and Antibacterial Properties : Xanthones extracted from plants like Hypericum roeperanum have shown potential antifungal activity against Candida albicans, indicating the possible use of these compounds in developing antifungal treatments (Rath et al., 1996).

  • Antioxidant Activity : Phenolic xanthones, which are structurally related to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, have been studied for their antioxidant properties. This research suggests their potential application in combating oxidative stress-related diseases (Li et al., 2018).

properties

IUPAC Name

3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHRYXGQWSJKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
W Chanmahasathien, Y Li, M Satake… - Chemical and …, 2003 - jstage.jst.go.jp
A new prenylated xanthone, 1, 3, 5, 6-tetrahydroxy-4, 7, 8-tri (3-methyl-2-butenyl) xanthone (1), was isolated from the wood of Garcinia xanthochymus together with a known xanthone, …
Number of citations: 40 www.jstage.jst.go.jp
F Zhong, Y Chen, P Wang, H Feng… - Chinese Journal of …, 2009 - Wiley Online Library
Five new xanthones, garcinenone A (1), B (3), C (4), D (7) and E (8), along with 7 known compounds were isolated from the EtOAc‐soluble extract of the bark of Garcinia xanthochymus, …
Number of citations: 28 onlinelibrary.wiley.com
F Abe, S Nagafuji, H Okabe, H Higo… - Biological and …, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Plant Materials The bark of G. subelliptica was collected at Ogimi in Okinawa Prefecture in June 2001. The bark was air-dried and powdered. Instruments …
Number of citations: 37 www.jstage.jst.go.jp
Z Tang, Z Xia, S Qiao, C Jiang, G Shen, M Cai, X Tang - Fitoterapia, 2015 - Elsevier
Bioassay-guided fractionation of the acetone extract of the twigs of Garcinia nujiangensis resulted in the isolation of four new prenylated xanthones, nujiangexanthones C–F (1–4), and …
Number of citations: 37 www.sciencedirect.com
Y Chen, G Yang, F Zhong, H He - Bulletin of the Korean Chemical Society, 2010 - Citeseer
Extensive phytochemical studies have shown that Garcinia species are rich in a variey of oxygenated and prenylated xanthones. 1 Xanthone are class of polyphenolics that exhibit …
Number of citations: 20 citeseerx.ist.psu.edu
KS Joseph, VS Dandin… - Journal of Biologically …, 2016 - Taylor & Francis
Garcinia xanthochymus (Gamboge) is a fruit yielding tree belonging to the Clusiaceae (Guttiferae) family and is naturally distributed in South East Asian counties. The plant has been …
Number of citations: 20 www.tandfonline.com
FF Zhong, Y Chen, ZN Mei, GZ Yang - Chinese Chemical Letters, 2007 - Elsevier
Two novel xanthones, 1,6-dihydroxy-4,5-dimethoxyxanthone (1) and 1,5,6-trihydroxy-7,8-di(3-methyl-2-butenyl)-6′,6′-dimethylpyrano(2′,3′:3,4)xanthone (2) were isolated from the …
Number of citations: 20 www.sciencedirect.com
Y Li, P Zhao, Y Chen, Y Fu, K Shi, L Liu, H Liu… - Bioorganic & Medicinal …, 2017 - Elsevier
Garcinia xanthochymus is a widely used folk medicine in southwestern China. Previous studies indicated it possesses potential anti-diabetic activities both in vitro (Fu et al., 2014; …
Number of citations: 13 www.sciencedirect.com
NKNC Hassan, M Taher, D Susanti - Biomedicine & Pharmacotherapy, 2018 - Elsevier
The purpose of this study was to determine the phytochemical constituents and pharmacological properties of Garcinia xanthochymus which is commonly known as gamboge, yellow …
Number of citations: 39 www.sciencedirect.com
S Jin, K Shi, L Liu, Y Chen, G Yang - International Journal of Molecular …, 2019 - mdpi.com
Xanthones are important chemical constituents of Garcinia xanthochymus and varied bioactivities including cytotoxicity. However, their anti-tumor mechanism has remained unknown. …
Number of citations: 15 www.mdpi.com

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